molecular formula C17H15N5O5S B14101132 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B14101132
M. Wt: 401.4 g/mol
InChI Key: VSXLLWFJSSNDQT-UHFFFAOYSA-N
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Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thioether linkage, and a nitrophenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thioether linkage and the nitrophenylacetamide group. Common reagents used in these reactions include dimethylformamide, thionyl chloride, and nitrophenylacetic acid. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Scientific Research Applications

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and nitrophenylacetamide moiety play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
  • Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate
  • Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate

Uniqueness

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide stands out due to its unique combination of a pyrido[2,3-d]pyrimidine core, thioether linkage, and nitrophenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N5O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H15N5O5S/c1-20-15-14(16(24)21(2)17(20)25)12(6-7-18-15)28-9-13(23)19-10-4-3-5-11(8-10)22(26)27/h3-8H,9H2,1-2H3,(H,19,23)

InChI Key

VSXLLWFJSSNDQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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